4-Phenoxy-1,2,5-oxadiazol-3-amine
Description
Contextualization within Oxadiazole Chemistry
To appreciate the role of 4-phenoxy-1,2,5-oxadiazol-3-amine, it is essential to first understand the fundamental chemistry of its core structure, the 1,2,5-oxadiazole ring.
Oxadiazoles (B1248032) are a class of five-membered heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O. scirp.org They exist in four primary isomeric forms: 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole. mdpi.com The 1,2,5-oxadiazole ring, also known by the trivial name furazan (B8792606), is a planar, π-excessive heterocycle. chemicalbook.com This structure is characterized by the arrangement of one oxygen atom adjacent to two nitrogen atoms within the ring. chemicalbook.com
The parent 1,2,5-oxadiazole is a colorless liquid that is soluble in water and stable at room temperature. chemicalbook.com The properties of substituted 1,2,5-oxadiazoles, such as their melting and boiling points, are significantly influenced by the nature of the attached functional groups. mdpi.com The synthesis of the 1,2,5-oxadiazole ring can be achieved through several methods, including the dehydration of α-dioximes and the deoxygenation of their N-oxide counterparts, furoxans. chemicalbook.com
The different arrangements of heteroatoms in the oxadiazole ring lead to significant variations in the stability and reactivity of the isomers. mdpi.com Theoretical studies based on quantum mechanics have been employed to investigate the relative stabilities of these isomers. scirp.org
Computational analyses have shown that 1,3,4-oxadiazole (B1194373) is the most stable among the unsubstituted isomers, followed by 1,2,4-oxadiazole (B8745197) and then 1,2,5-oxadiazole. scirp.orgscirp.org The 1,2,3-oxadiazole (B8650194) isomer is known to be unstable. scirp.org The stability of these isomers is a critical factor in their application in research, influencing their suitability as scaffolds for more complex molecules. The relatively lower aromaticity of some oxadiazole isomers can lead to higher reactivity and a propensity for ring rearrangement reactions. mdpi.com
Table 1: Comparison of Oxadiazole Isomers
| Isomer | Relative Stability | Key Characteristics |
|---|---|---|
| 1,3,4-Oxadiazole | Most stable isomer. scirp.orgscirp.org | Often used in drug discovery due to favorable properties like lower lipophilicity and higher metabolic stability compared to the 1,2,4-isomer. nih.gov |
| 1,2,4-Oxadiazole | Thermodynamically stable. mdpi.com | Its reactivity is influenced by its relatively low aromaticity. mdpi.com |
| 1,2,5-Oxadiazole (Furazan) | Less stable than 1,3,4- and 1,2,4-isomers. scirp.orgscirp.org | The parent compound is a colorless liquid. chemicalbook.com |
| 1,2,3-Oxadiazole | Unstable. scirp.org | Tautomerizes to a diazoketone. scirp.org |
Significance of Phenoxy-Substituted Oxadiazoles in Chemical Studies
The introduction of a phenoxy group to the oxadiazole ring, as seen in this compound, imparts specific chemical properties that are of interest to synthetic chemists.
Phenoxy-substituted oxadiazoles serve as valuable synthetic intermediates, which are starting materials for the construction of more complex molecules. acs.org The presence of the phenoxy group can influence the electronic properties of the oxadiazole ring and provide a site for further chemical modifications.
For instance, the synthesis of various substituted oxadiazoles often involves the reaction of a precursor with a phenoxy-containing compound. acs.org The amine group on the this compound provides a reactive site for a variety of chemical transformations, allowing for the attachment of other molecular fragments. This makes it a useful building block for creating a library of diverse compounds for further investigation. The development of synthetic routes to access a broad spectrum of oxadiazole derivatives under mild conditions is an active area of research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-phenoxy-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-8(11-13-10-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCXFBKAPWGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenoxy 1,2,5 Oxadiazol 3 Amine and Analogues
Direct Synthesis Approaches to 4-Phenoxy-1,2,5-oxadiazol-3-amine
Direct synthesis of this compound or its close analogues often involves building upon a pre-formed 1,2,5-oxadiazole ring. A key starting material for many analogues is 1,2,5-oxadiazole-3,4-diamine. mdpi.com For instance, the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine is achieved through the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) in acetic acid, a classic Paal-Knorr reaction. mdpi.com This highlights a strategy where the amino group at the 3-position is present from the start, and the substituent at the 4-position is introduced by reacting the second amino group.
Another plausible, though less detailed in the provided context, approach involves nucleophilic substitution on a 1,2,5-oxadiazole ring bearing a suitable leaving group, such as a halogen, at the 4-position. thieme-connect.de
The formation of the 1,2,5-oxadiazole (furazan) ring is the cornerstone of synthesis. A primary and widely used method is the dehydration of α-dioximes. chemicalbook.com This approach can be facilitated by various reagents. For example, 1,1'-carbonyldiimidazole (B1668759) has been shown to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperature, which is advantageous for preparing energetic compounds below their decomposition temperatures. organic-chemistry.org The parent compound, 1,2,5-oxadiazole, can be prepared by heating glyoxaldioxime with succinic anhydride. chemicalbook.com
More complex systems can also be created. A tandem diazotization/cyclization of (1,2,5-oxadiazolyl)carboxamide derivatives has been developed to produce fused beilstein-journals.orgnih.govmdpi.comoxadiazolo[3,4-d] beilstein-journals.orgnih.govresearchgate.nettriazin-7(6H)-one systems. beilstein-journals.orgnih.gov This method demonstrates how the furazan (B8792606) ring can be part of a synthetic strategy to build more elaborate heterocyclic frameworks. beilstein-journals.orgnih.gov
Table 1: Reagents for Furazan Ring Formation from Dioximes
| Reagent | Conditions | Comments | Source |
| Succinic Anhydride | Heating (150-170°C) | Used for parent 1,2,5-oxadiazole synthesis | chemicalbook.com |
| Thionyl Chloride (SOCl₂) | Not specified | Dehydrating agent for glyoxaldioxime | chemicalbook.com |
| 1,1'-Carbonyldiimidazole | Ambient Temperature | Good for functional group compatibility | organic-chemistry.org |
One-pot syntheses offer an efficient pathway to complex molecules by minimizing intermediate purification steps. While many one-pot protocols lead to the 1,3,4- or 1,2,4-oxadiazole (B8745197) isomers, specific methods for 1,2,5-oxadiazoles exist. researchgate.netacs.org A notable one-pot approach has been developed for creating 1,2,4- and 1,2,5-oxadiazole ring assemblies. researchgate.net This strategy involves the condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by an iodine-mediated oxidation of the resulting 1,2,4-oxadiazoline intermediate. researchgate.net A key finding in this work was that the reaction of 4-aminofuroxanyl-3-carboxamidoxime not only forms the 1,2,4-oxadiazole subunit but also triggers a rearrangement of the furoxan (1,2,5-oxadiazole N-oxide) ring into a furazan (1,2,5-oxadiazole) ring, which is a rare example of a Lewis acid-promoted rearrangement in this series. researchgate.net
General Synthetic Strategies for 1,2,5-Oxadiazol-3-amines and Related Oxadiazoles (B1248032)
Broader strategies provide access to the 1,2,5-oxadiazole core, which can then be further functionalized to yield the desired amine-substituted products.
Amidoximes are exceptionally versatile building blocks in heterocyclic chemistry, primarily serving as precursors for 1,2,4-oxadiazoles through acylation followed by cyclodehydration. nih.govresearchgate.net The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most often based on the use of primary amidoximes and various acylating agents. researchgate.net For example, furoxanylamidoximes can undergo cyclocondensation with acyl chlorides in the presence of cesium carbonate to yield 1,2,4-oxadiazol/1,2,5-oxadiazole 2-oxide hybrids. mdpi.com While direct cyclocondensation of amidoximes to form the 1,2,5-oxadiazole ring is less common than for the 1,2,4-isomer, they remain crucial starting points for related structures. The deoxygenation of the N-oxide in furoxan derivatives, which can be derived from amidoximes, provides a viable route to the furazan ring. chemicalbook.com
Table 2: Amidoxime-Based Syntheses of Oxadiazole Derivatives
| Amidoxime Type | Reagent(s) | Product Type | Source |
| Furoxanylamidoximes | Acyl Chlorides, Cs₂CO₃ | 1,2,4-Oxadiazol/1,2,5-Oxadiazole 2-oxide hybrids | mdpi.com |
| Primary Amidoximes | Acylating Agents | 3,5-Disubstituted 1,2,4-oxadiazoles | researchgate.net |
| N-Substituted Amidoximes | 1,1'-Carbonyldiimidazole, K₂CO₃ | 1,2,4-Oxadiazol-5(4H)-ones | nih.gov |
Oxidative cyclization represents a modern approach to forming heterocyclic rings. These reactions often involve forming a C-O or N-O bond through the action of an oxidant. mdpi.com For instance, an iodine/tert-butyl hydroperoxide (TBHP) system has been used to promote the oxidative cascade cyclization of vinyl azide (B81097) and benzylamine (B48309) to construct oxazoles. rsc.org In the context of oxadiazoles, iodine-mediated oxidation is a key step in a one-pot synthesis of 1,2,5-oxadiazole assemblies from furoxanyl amidoximes. researchgate.net Similarly, iodobenzene (B50100) diacetate (IBD) is an effective oxidant for the synthesis of 3-amino-5-R-1,2,4-oxadiazoles from N-acylguanidines at room temperature. nih.gov While many examples lead to the 1,2,4-isomer, the principle of using an oxidant to facilitate ring closure is a powerful and applicable strategy. mdpi.comnih.gov
Multi-component reactions (MCRs) are highly efficient, combining three or more reactants in a single operation to form a product that incorporates portions of all starting materials. While MCRs are a powerful tool in synthetic chemistry, their application in the synthesis of the 1,2,5-oxadiazole ring is not as extensively documented as for other isomers like 1,3,4-oxadiazoles. beilstein-journals.orgresearchgate.net For example, a one-pot multicomponent reaction using an Al³⁺-doped clay catalyst has been reported for aryl-substituted 1,2,4- and 1,3,4-oxadiazoles. researchgate.net The development of MCRs for the direct and efficient synthesis of 1,2,5-oxadiazoles remains an area with potential for future exploration.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a significant tool in heterocyclic chemistry, offering considerable advantages over conventional heating methods. nih.govarkat-usa.org This technology facilitates faster reaction times, increased product yields, and enhanced purity, often with a reduction in solvent use, aligning with the principles of green chemistry. arkat-usa.orgwjarr.com While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the application of this technique to the synthesis of isomeric 1,3,4-oxadiazole (B1194373) derivatives is well-documented and provides a strong precedent for its potential applicability. nih.govwjarr.comjyoungpharm.org
Microwave irradiation allows for precise temperature and pressure control, and the energy is absorbed directly by the reactant molecules, which can lead to unique reaction pathways and efficiencies. nih.govjyoungpharm.org For instance, various 2,5-disubstituted 1,3,4-oxadiazole analogues have been synthesized efficiently under microwave conditions. These reactions often involve the cyclization of a hydrazide with an aromatic aldehyde or the reaction of benzohydrazide (B10538) with an aromatic aldehyde catalyzed by an agent like 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS). wjarr.com The significant reduction in reaction time—from hours to mere minutes—and the high yields obtained underscore the power of this methodology. arkat-usa.org
Table 1: Examples of Microwave-Assisted Synthesis of Oxadiazole Analogues Note: The following examples involve the 1,3,4-oxadiazole isomer, illustrating the general utility of microwave-assisted techniques for this class of compounds.
| Reactants | Catalyst/Conditions | Product Type | Key Advantages Noted | Reference |
| Hydrazide and Aromatic Aldehyde | Acetic Anhydride, Silica Gel, Microwave Irradiation | 2-substituted-1,3,4-oxadiazole | Eco-friendly, efficient | wjarr.com |
| Benzohydrazide and Aromatic Aldehyde | 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS), Microwave Irradiation | 2,5-disubstituted-1,3,4-oxadiazole | N/A | wjarr.com |
| Aromatic Acid, Hydrazine Hydrochloride, Orthophosphoric Acid | Phosphorus Pentoxide, Microwave under Reflux | 2,5-disubstituted-1,3,4-oxadiazole | N/A | wjarr.com |
| 2-Aminophenols, Benzaldehydes, Phenacyl Bromides | Cs₂CO₃, Microwave Irradiation (150W, 100°C) | 3,4-dihydro-2H-benzo[b] smolecule.comoxazines | Reduced reaction time, improved yield and purity | arkat-usa.org |
These examples demonstrate that microwave-assisted synthesis is a robust and efficient method for constructing heterocyclic rings, suggesting its high potential for the synthesis of this compound and its analogues.
Synthesis of Derivatized this compound Scaffolds
Derivatization of the parent scaffold is crucial for modulating the physicochemical and biological properties of the compound. Modifications can be targeted at either the heterocyclic oxadiazole ring or the peripheral phenoxy moiety.
Introduction of Functional Groups to the Oxadiazole Ring
The 1,2,5-oxadiazole (furazan) ring can be functionalized through various reactions, often starting from a precursor with existing reactive groups. A key starting material for such modifications is 1,2,5-oxadiazole-3,4-diamine. mdpi.com
One notable method is the Paal-Knorr reaction, where 1,2,5-oxadiazole-3,4-diamine is reacted with a 1,4-dicarbonyl compound like 2,5-hexanedione. mdpi.com This reaction selectively forms a pyrrole (B145914) ring fused to the 4-position of the oxadiazole, yielding 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com
Furthermore, the amino group at the 3-position can itself be a site for modification. For instance, the amino group on a furazan ring can be nitrated to form a nitroamino derivative. researchgate.net In a related context, functional group interconversion between amino and nitro groups on complex oxadiazole systems has been demonstrated. The oxidation of an amino-substituted oxadiazole using hydrogen peroxide in sulfuric acid can yield the corresponding nitro-oxadiazole. mdpi.com Conversely, a nitro group can be converted to an amino group via reaction with ammonia, providing a pathway to re-introduce the amine functionality. mdpi.com
Table 2: Examples of Functional Group Introduction on the 1,2,5-Oxadiazole Ring
| Starting Material | Reagents/Conditions | Functional Group Transformation | Product Example | Reference |
| 1,2,5-Oxadiazole-3,4-diamine | 2,5-Hexanedione, Acetic Acid | Amine → Pyrrole ring | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | mdpi.com |
| 3-Amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan | 100% Nitric Acid | Amine → Nitroamine | 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan | researchgate.net |
| 3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | 35% H₂O₂ in concentrated H₂SO₄ | Amine → Nitro | 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | mdpi.com |
| 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | Gaseous Ammonia in Toluene | Nitro → Amine | 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole | mdpi.com |
Modifications of the Phenoxy Moiety
The phenoxy portion of the molecule offers a versatile handle for introducing structural diversity. Standard aromatic chemistry reactions can be applied to modify this ring. For analogues containing a hydroxyl group on the phenyl ring (i.e., a hydroxyphenoxy-1,2,5-oxadiazol-3-amine), further elaboration is straightforward.
A common strategy is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., NaH) and reacted with an alkyl halide, such as epibromohydrin, to form a new ether linkage. acs.org This attaches a reactive oxirane-containing side chain that can be subsequently opened by various nucleophiles to introduce a wide range of functionalities. acs.org
Additionally, the aromatic ring of the phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents. For analogues that have a nitro group on the phenyl ring, this group can be selectively reduced to an amine, for example using sodium borohydride (B1222165) with tin(II) chloride. nih.gov The resulting aniline (B41778) derivative can then undergo further reactions, such as diazotization and coupling, to create azo-containing compounds. nih.gov
Table 3: Potential Modifications of the Phenoxy Moiety
| Starting Functionality on Phenoxy Ring | Reaction Type | Reagents | Resulting Functionality | Reference |
| Hydroxyl | Williamson Ether Synthesis | NaH, Epibromohydrin | Alkyl aryl ether with oxirane ring | acs.org |
| Unsubstituted Phenyl | Electrophilic Aromatic Substitution | Nitrating or Halogenating agents | Nitro- or Halo-substituted phenoxy ring | |
| Nitro | Reduction | NaBH₄-SnCl₂·2H₂O | Amino | nih.gov |
| Amino (from reduced Nitro) | Diazotization & Coupling | NaNO₂, HCl; Phenol (B47542) | Azo dye linkage | nih.gov |
These derivatization strategies highlight the chemical tractability of the this compound scaffold, enabling the systematic exploration of its structure-activity relationships for various applications.
Reactivity and Reaction Mechanisms of 4 Phenoxy 1,2,5 Oxadiazol 3 Amine
Ring System Reactivity in 1,2,5-Oxadiazoles
The 1,2,5-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms. chemicalbook.com Its inherent electronic structure and bond arrangement are central to its chemical behavior.
Susceptibility to Ring Opening
A notable characteristic of the 1,2,5-oxadiazole (furazan) ring is its susceptibility to cleavage under certain conditions. mdpi.com The O-N bond within the ring is relatively weak and can be broken, particularly during reduction reactions. For instance, the reduction of the oxadiazole ring can lead to the formation of corresponding amines. This propensity for ring-opening is a key feature of its reactivity profile, distinguishing it from more stable aromatic systems. In contrast, other isomers like 1,2,4-oxadiazoles are also known to undergo ring rearrangement reactions due to relatively low aromaticity. mdpi.com
Electron Density Distribution and its Influence on Reactivity
The 1,2,5-oxadiazole ring is classified as a π-excessive heterocycle, with 6π electrons delocalized across the five-membered ring. chemicalbook.com The distribution of electron density is not uniform; the nitrogen atoms possess a greater share of the π-electron density compared to the carbon and oxygen atoms. chemicalbook.com This makes the nitrogen atoms the most nucleophilic and basic centers in the ring system.
Table 1: Comparative Properties of 1,2,5-Oxadiazole and Isoxazole
| Property | 1,2,5-Oxadiazole (Furazan) | Isoxazole |
| Aromaticity Index (Bird) | 53 chemicalbook.com | 52 chemicalbook.com |
| Dipole Moment (D) | 3.38 D chemicalbook.com | < 3.38 D chemicalbook.com |
| pKa | ~ -5.0 chemicalbook.com | -2.97 chemicalbook.com |
Electrophilic Reaction Pathways
Electrophilic reactions can target either the appended phenoxy ring or the heteroatoms of the oxadiazole core, depending on the reaction conditions and the nature of the electrophile.
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy group attached to the oxadiazole ring provides a site for classical electrophilic aromatic substitution. The electron-withdrawing character of the 1,2,5-oxadiazole-3-amine moiety deactivates the phenyl ring, making these reactions less facile than on unsubstituted phenol (B47542) or anisole. Nevertheless, under appropriate conditions, substitution can occur. For a structurally similar compound, 4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine, the aromatic ring can undergo reactions such as nitration or halogenation to introduce additional functional groups. The ether oxygen directs incoming electrophiles primarily to the ortho and para positions of the phenoxy ring.
Electrophilic Attack on Heteroatoms of the Oxadiazole Core
The 1,2,5-oxadiazole ring itself is generally resistant to electrophilic substitution on its carbon atoms, a trait common to electron-deficient heterocyclic systems. chemicalbook.com The most likely sites for electrophilic attack are the nitrogen atoms, which are the most electron-rich centers in the heterocycle. chemicalbook.com Protonation, alkylation, or acylation would occur at a ring nitrogen. However, the low basicity of the ring system means that strong electrophiles or forcing conditions are typically required for such reactions to proceed.
Nucleophilic Reaction Pathways
The 1,2,5-oxadiazole ring is activated towards nucleophilic attack due to its electron-deficient nature. In 4-Phenoxy-1,2,5-oxadiazol-3-amine, the carbon atom at the 4-position, bonded to the phenoxy group, is the primary site for nucleophilic substitution. The phenoxy group can act as a leaving group, being displaced by a variety of nucleophiles.
Studies on analogous compounds, such as 4-methoxy-1,2,5-oxadiazol-3-amine, demonstrate that the alkoxy group can be replaced via nucleophilic substitution reactions. This suggests that this compound can react with nucleophiles, leading to the displacement of the phenoxide and the formation of new derivatives. Elevated temperatures may be required but can also risk the decomposition of the oxadiazole ring.
Table 2: Potential Reaction Products of this compound
| Reaction Type | Reagent Example | Potential Product |
| Electrophilic Substitution | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 4-(Nitrophenoxy)-1,2,5-oxadiazol-3-amine |
| Ring Reduction/Opening | Strong Reducing Agent (e.g., H₂/Pd) | Diaminoalkane derivatives |
| Nucleophilic Substitution | Amine (e.g., R-NH₂) | N-Substituted-1,2,5-oxadiazole-3,4-diamine |
Nucleophilic Substitution Reactions
The primary amino group and the phenoxy group on the oxadiazole ring are sites for nucleophilic substitution reactions. The amino group, with its lone pair of electrons, can act as a nucleophile, while the phenoxy group can act as a leaving group in substitutions at the ring carbon.
Reactions at the Amino Group: The amino group in 3-amino-1,2,5-oxadiazole derivatives readily undergoes acylation when treated with acid chlorides or isocyanates. ekb.eg For instance, reactions with reagents like acetyl chloride, benzoyl chloride, or phenyl isocyanate would be expected to yield the corresponding N-acylated or urea (B33335) derivatives. ekb.eg This reactivity is a common feature for amino-substituted oxadiazoles (B1248032). The general scheme for acylation is a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.
Substitution of the Phenoxy Group: The carbon atom of the oxadiazole ring attached to the phenoxy group is electrophilic. This allows for nucleophilic aromatic substitution (SNAr) where the phenoxy group is displaced by a strong nucleophile. For example, in related nitro-substituted furazans, a nitro group can be displaced by ammonia. mdpi.com A similar reaction could be envisioned for this compound with potent nucleophiles, leading to the replacement of the phenoxy moiety.
| Reaction Type | Reagent Class | Potential Product |
|---|---|---|
| N-Acylation | Acid Chlorides (e.g., Acetyl chloride) | N-(4-phenoxy-1,2,5-oxadiazol-3-yl)acetamide |
| Urea Formation | Isocyanates (e.g., Phenyl isocyanate) | 1-(4-phenoxy-1,2,5-oxadiazol-3-yl)-3-phenylurea |
| Phenoxy Displacement (SNAr) | Strong Nucleophiles (e.g., Ammonia, Amines) | 1,2,5-Oxadiazole-3,4-diamine derivatives |
Nucleophilic Attack on the Oxadiazole Ring Carbons
The 1,2,5-oxadiazole ring possesses a relatively low degree of aromaticity and contains electronegative nitrogen and oxygen atoms, rendering the ring carbon atoms electrophilic. chim.it Consequently, these carbons are susceptible to nucleophilic attack, which is a more common reaction pathway than electrophilic attack for this heterocycle. chim.it
Such attacks can lead to a sequence of ring-opening and ring-closure events, a process known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). chim.itresearchgate.net In the case of this compound, a bidentate nucleophile could potentially attack one of the electrophilic ring carbons, initiating a cascade that results in a different heterocyclic system. chim.it The presence of electron-withdrawing groups typically activates the ring towards this type of reaction. chim.it Computational methods like Density Functional Theory (DFT) can be employed to model the electron density distribution on the oxadiazole ring and predict the most likely sites for nucleophilic attack.
Other Reaction Types
Beyond nucleophilic substitutions, this compound can participate in oxidation, reduction, rearrangement, and photochemical or thermal transformations.
Oxidation Reactions
The molecule presents several sites for oxidation.
The primary amino group can be oxidized. For instance, the oxidation of related bis(amino-oxadiazolyl)-oxadiazole compounds with hydrogen peroxide in sulfuric acid leads to the formation of nitro derivatives. mdpi.com
The phenoxy group can also be a site of reaction. For a similar compound, 4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine, it is suggested that the methoxy (B1213986) group on the phenyl ring could be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate.
| Site of Oxidation | Reagent | Potential Product |
|---|---|---|
| Amino Group | Hydrogen Peroxide / Sulfuric Acid | 4-Phenoxy-3-nitro-1,2,5-oxadiazole |
| Aromatic Ring (if substituted) | Potassium Permanganate | Hydroxylated phenoxy derivatives |
Reduction Reactions
The 1,2,5-oxadiazole ring is susceptible to reduction, which typically involves cleavage of the weak N-O bond. chim.it Under specific conditions with reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165), the oxadiazole ring can be opened to form corresponding amines or other reduced species. This process can lead to the complete degradation of the heterocyclic core, yielding acyclic products. For example, the reduction of 3,4-bis(4'-aminofurazano-3')furoxan with stannous chloride results in cleavage and rearrangement. nih.gov
Rearrangement Processes
Oxadiazole rings are known to undergo various rearrangement reactions, often initiated by thermal or photochemical energy, or by chemical reagents. researchgate.net
ANRORC Rearrangements: As mentioned previously, nucleophilic attack on a ring carbon can initiate an ANRORC mechanism, which constitutes a rearrangement to a new heterocyclic system. chim.itresearchgate.net
Smiles Rearrangement: Given the presence of a phenoxy ether linkage, an intramolecular nucleophilic substitution, such as the Smiles rearrangement, could be possible under certain conditions. This type of rearrangement involves the migration of an aryl group. In related systems, photochemical transformations can induce the migration of a phenoxy group to a nearby nitrogen atom. researchgate.net For this compound, a hypothetical rearrangement could involve the migration of the phenoxy group to the exocyclic amino nitrogen, although this specific transformation has not been documented.
Photochemical and Thermal Transformations
1,2,5-oxadiazoles can undergo transformations when subjected to heat or light. researchgate.net The low aromaticity and the labile O-N bond make the ring system prone to cleavage under energetic conditions. chim.it Photochemical irradiation of related compounds containing a phenoxy group has been shown to induce rearrangements, such as the migration of the aryl group. researchgate.net Therefore, it is expected that UV irradiation or heating of this compound could lead to complex transformations, including ring cleavage, rearrangements, or degradation into smaller fragments. The specific products would depend heavily on the reaction conditions, such as the solvent and atmosphere.
Structure Activity Relationship Sar Studies of 4 Phenoxy 1,2,5 Oxadiazol 3 Amine Derivatives
Influence of Substituents on Biological Interactions
The biological profile of 4-phenoxy-1,2,5-oxadiazol-3-amine derivatives can be significantly altered by introducing various substituents. These modifications affect the molecule's electronic properties, steric profile, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets.
Impact of Phenoxy Moiety Modifications on Molecular Recognition
The phenoxy group is a critical component of the this compound scaffold, often engaging in vital interactions with biological targets. Modifications to this moiety can profoundly impact the compound's binding affinity and selectivity.
Furthermore, the phenoxy group itself is considered a "privileged" moiety in drug design, contributing to enhanced binding affinity and improved pharmacokinetic properties. nih.gov Its presence can lead to favorable π-π stacking interactions with aromatic residues in the binding sites of proteins. Replacing the phenoxy group with other moieties, such as morpholine, has been shown to decrease biological activity, highlighting the importance of this specific structural element. nih.gov
The following table summarizes the impact of various phenoxy moiety modifications on the biological activity of this compound derivatives:
| Modification | Effect on Biological Activity | Reference |
| Methoxy (B1213986) substitution | Provides electron-donating effects and potential for hydrogen bonding. | |
| Ortho-substitution | Can enable selective recognition of specific receptors. | nih.gov |
| Replacement with morpholine | Resulted in a decrease in activity. | nih.gov |
| 4-acetylphenoxy, 2,4,5-trichlorophenoxy, 4-chlorophenoxy | Provided a broad spectrum of antibacterial activity. | nih.gov |
| tert-butylphenoxy | Improved binding affinity and provided greater selectivity and less toxicity. | nih.gov |
Role of the Amine Group in Bioactivity
The amine group at the 3-position of the oxadiazole ring is a key functional group that significantly contributes to the bioactivity of this compound derivatives. Its primary role lies in its ability to act as a hydrogen bond donor, a crucial interaction for anchoring the ligand within the binding site of a biological target. mdpi.com
The nucleophilic character of the amino group also allows it to participate in various chemical reactions, making it a versatile handle for further structural modifications. Acylation of the amine group, for instance, has been explored to modulate the compound's properties. The resulting amides can exhibit altered solubility, stability, and binding interactions.
Studies have shown that the presence of the amino group is often essential for potent biological activity. Its removal or significant alteration can lead to a substantial loss of potency, underscoring its importance in the pharmacophore.
Effects of Other Substituent Groups on the Oxadiazole Ring
Beyond the phenoxy and amine groups, the introduction of other substituents onto the 1,2,5-oxadiazole ring can fine-tune the biological activity of the resulting derivatives. The oxadiazole ring itself is an interesting heterocyclic system, and its properties can be modulated by the electronic nature of attached groups.
For example, the introduction of a nitro group can significantly alter the electronic properties of the oxadiazole ring, potentially influencing its interaction with target proteins. researchgate.net The synthesis of compounds where a second oxadiazole ring is attached has also been reported, leading to more complex structures with potentially novel biological activities. nih.gov
Furthermore, the substitution with heterocyclic moieties, such as a pyrrole (B145914) group, has been shown to yield compounds with antiproliferative activity. These modifications highlight the versatility of the oxadiazole scaffold in generating a diverse range of compounds with varied biological profiles.
Mechanistic Insights into Molecular Interactions
Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.
Binding to Enzymes and Receptors
Derivatives of this compound have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their biological function. The specific binding mode and the key interactions that stabilize the ligand-target complex are dependent on the nature of both the ligand and the binding site.
Docking studies have provided valuable insights into these interactions. For example, a phenoxyphenyl derivative was shown to form crucial H–π interactions with a glutamate (B1630785) residue (Glu638) in the binding site of STAT3, a key protein involved in cell signaling. nih.gov This interaction was deemed essential for stabilizing the binding conformation.
In another example, molecular dynamics simulations revealed that a derivative of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide could bind to the active site of class II histone deacetylase (HDAC), an important enzyme in epigenetic regulation. nih.gov Furthermore, derivatives of diphenyl-1,3,4-oxadiazole have been designed as ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor, a key target for anxiolytic and hypnotic drugs. semanticscholar.org
Inhibition of Specific Biological Pathways
The primary biological pathway inhibited by derivatives of this compound, more broadly classified as 3,4-disubstituted 1,2,5-oxadiazoles (or furazans), is the life cycle of the malaria parasite, Plasmodium falciparum. Research has identified this class of compounds as potent antiplasmodial agents, with structure-activity relationship (SAR) studies focusing on modifications of the substituents at both the 3-amino and 4-aryl positions of the oxadiazole core to optimize activity against both chloroquine-sensitive and resistant strains of the parasite.
Inhibition of Plasmodium falciparum
Initial screening efforts by the Medicines for Malaria Venture (MMV) project identified a 4-substituted 3-amino-1,2,5-oxadiazole derivative as a promising starting point for the development of novel antimalarial drugs. nih.govnih.gov This led to extensive SAR studies to improve potency and drug-like properties. The core of these studies involves two main areas of chemical modification: the N-acyl group at position 3 and the aryl ring at position 4.
Influence of N-Acyl Substituents at Position 3
Systematic modifications to the amino group at position 3 of the 1,2,5-oxadiazole ring revealed that the nature of the acyl moiety is a critical determinant of antiplasmodial activity. nih.govnih.gov Early findings indicated that converting the 3-amino group to a benzamide (B126) was particularly favorable for potency. nih.govnih.gov
Further investigations explored a variety of substituents on the N-benzoyl group, while keeping the 4-(3,4-diethoxyphenyl) substituent constant to evaluate the specific impact of the acyl moiety. The results demonstrated that electron-withdrawing groups on the benzoyl ring generally lead to potent activity. For instance, the N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide derivative showed exceptionally high activity against both the chloroquine-sensitive NF54 strain (IC₅₀ = 0.019 µM) and the multi-resistant K1 strain (IC₅₀ = 0.007 µM). nih.govnih.govresearcher.life In contrast, derivatives with 3-fluorobenzamide (B1676559) or unsubstituted benzamide moieties generally displayed lower antiplasmodial activity. mdpi.com
| Compound ID | 4-Aryl Substituent | 3-N-Acyl Substituent | IC₅₀ (µM) vs. P. falciparum NF54 | IC₅₀ (µM) vs. P. falciparum K1 |
| 1 | 3,4-diethoxyphenyl | 3-(trifluoromethyl)benzamide | 0.019 | 0.007 |
| 2 | 3,4-diethoxyphenyl | 3-methylbenzamide | 0.011 | 0.011 |
| 3 | 4-methoxy-3-methylphenyl | 3-methylbenzamide | 0.076 | 0.091 |
Data sourced from multiple studies. nih.govmdpi.com
Influence of Aryl Substituents at Position 4
The substitution pattern on the aromatic ring at position 4 of the oxadiazole core also significantly impacts antiplasmodial activity and cytotoxicity. nih.govnih.gov Studies keeping the 3-(3-methylbenzamido) group constant while varying the 4-aryl group have provided key insights. A strong positive correlation was found between antiplasmodial potency and the presence of 4-(3,4-dialkoxyphenyl) substitutions. nih.govmdpi.com
Specifically, the derivative N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide was identified as a highly potent and selective compound. nih.govnih.gov It exhibited strong activity against the P. falciparum NF54 strain (IC₅₀ = 0.034 µM) and a very promising selectivity index of 1526, indicating low cytotoxicity against mammalian L-6 cells. nih.govnih.govmdpi.com This highlights the beneficial effect of having two alkoxy groups at the 3 and 4 positions of the phenyl ring. Swapping the positions to a 4-ethoxy-3-methoxy arrangement resulted in a significant decrease in activity. nih.gov
| Compound ID | 4-Aryl Substituent | 3-N-Acyl Substituent | IC₅₀ (µM) vs. P. falciparum NF54 | Selectivity Index (SI) |
| 4 | 3-ethoxy-4-methoxyphenyl | 3-methylbenzamide | 0.034 | 1526 |
| 5 | 4-ethoxy-3-methoxyphenyl | 3-methylbenzamide | 0.275 | >188 |
| 6 | 3-chloro-4-methoxyphenyl | 3-methylbenzamide | 0.323 | >155 |
| 7 | 4-(trifluoromethoxy)phenyl | 3-methylbenzamide | 8.107 | >6 |
Data sourced from multiple studies. nih.govmdpi.com
Acylation of the 3-amino group with a substituted benzamide, particularly those bearing electron-withdrawing groups like trifluoromethyl. nih.gov
Substitution at the 4-position of the oxadiazole with a 3,4-dialkoxyphenyl group. nih.govmdpi.com
These findings underscore the importance of both the N-acyl and 4-aryl moieties in modulating the antiplasmodial potency of this chemical scaffold.
Advanced Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Phenoxy-1,2,5-oxadiazol-3-amine, both ¹H and ¹³C NMR studies provide definitive information about its molecular structure.
Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons of the phenoxy group and the amine group. The aromatic protons of the phenyl ring typically appear as a complex multiplet in the downfield region (approximately 7.0-7.5 ppm) due to spin-spin coupling. The protons of the amine (NH₂) group are expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. While specific spectral data for the parent compound is not widely published, analysis of related structures, such as N-benzyl-N-phenyl derivatives, shows aromatic protons in the δ 7.12-7.28 ppm range and benzylic CH₂ protons around δ 4.69 ppm. rsc.org
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (Phenyl) | ~ 7.0 - 7.5 | Multiplet (m) |
| Amine-H (NH₂) | Variable | Broad Singlet (br s) |
Note: Data are estimated based on typical values for similar functional groups.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound would feature distinct signals for the two carbons of the oxadiazole ring and the four unique carbons of the phenoxy group. The carbons of the oxadiazole ring (C3 and C4) are expected to resonate at high chemical shifts, typically between 140 and 160 ppm, due to the influence of the adjacent electronegative nitrogen and oxygen atoms. The aromatic carbons of the phenoxy group would appear in the typical aromatic region of ~115-160 ppm. Studies on substituted 3-aryl-1,2,4-oxadiazoles have shown that the heterocyclic ring carbons appear at distinct chemical shifts, which are influenced by substituents on the phenyl ring. scispace.com For instance, in related 1,2,5-oxadiazole derivatives, the presence of five signals in the ¹³C NMR spectrum has been used to confirm the specific isomeric structure. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C3 (Oxadiazole) | ~ 140 - 155 |
| C4 (Oxadiazole) | ~ 150 - 160 |
| C-O (Aromatic) | ~ 150 - 160 |
| C-H (Aromatic) | ~ 115 - 130 |
| C-ipso (Aromatic) | ~ 120 - 135 |
Note: Data are estimated based on typical values for similar functional groups and related heterocyclic systems.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. The amine (NH₂) group is expected to show a pair of stretching vibrations in the 3300-3500 cm⁻¹ region. In a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic bands for the NH₂ group were observed at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com Other expected absorptions include aromatic C-H stretching just above 3000 cm⁻¹, C=N and C=C stretching in the 1500-1650 cm⁻¹ region, and strong C-O-C (ether) stretching vibrations typically found between 1250 and 1000 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Oxadiazole/Aromatic (C=N, C=C) | Stretch | 1500 - 1650 |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |
Note: Data are estimated based on typical values for the indicated functional groups.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can also provide structural information based on its fragmentation patterns. For this compound (C₈H₇N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The fragmentation of 1,2,4-oxadiazoles under electron impact ionization is a known process that can involve cleavage of the heterocyclic ring. researchgate.net For the related compound 4-phenyl-1,2,5-oxadiazol-3-amine, predicted collision cross section (CCS) values have been calculated for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which aids in its identification in complex mixtures. uni.lu
Table 4: Predicted Mass Spectrometry Data for 4-Phenyl-1,2,5-oxadiazol-3-amine (Analog)
| Adduct | m/z (mass/charge) |
| [M+H]⁺ | 162.06619 |
| [M+Na]⁺ | 184.04813 |
| [M+K]⁺ | 200.02207 |
| [M-H]⁻ | 160.05163 |
Source: Data for the analog 4-phenyl-1,2,5-oxadiazol-3-amine. uni.lu
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding and π-π stacking. While a specific crystal structure for this compound is not publicly documented, studies on related oxadiazole and furoxan derivatives are informative. For example, the X-ray structure of 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine revealed intramolecular hydrogen bonding. researchgate.net In other complex oxadiazole systems, X-ray diffraction has been used to unambiguously confirm the molecular structure and has shown that the mdpi.comnih.govoxadiazolo[3,4-d]pyridazine heterocycle may not be entirely flat. mdpi.com Such analyses would be crucial for understanding the solid-state packing and intermolecular forces governing the properties of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. For "4-Phenoxy-1,2,5-oxadiazol-3-amine," these calculations offer insights into its stability, reactivity, and spectroscopic characteristics.
The electronic structure of "this compound" is defined by the interplay between the electron-donating amino group, the electron-withdrawing 1,2,5-oxadiazole (furazan) ring, and the phenoxy substituent. The furazan (B8792606) ring is a π-excessive heterocycle with six π electrons delocalized over the five-membered ring. This creates a system with unique electronic properties.
Quantum chemical calculations can determine key electronic parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For instance, calculations on similar structures, like 3-amino-4-azido-1,2,5-oxadiazole, have shown that accurate descriptions of their properties require calculation levels that include electron correlation and polarization functions. researchgate.net The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity.
Table 1: Calculated Electronic Properties of Related Furazan Derivatives (Note: Data is illustrative and based on general findings for similar compounds, not specific to this compound)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Calculation Method |
|---|---|---|---|---|
| 3-Amino-1,2,5-oxadiazole | -6.5 | -1.2 | 5.3 | DFT/B3LYP/6-31G |
| 3,4-Diamino-1,2,5-oxadiazole | -5.8 | -0.9 | 4.9 | DFT/B3LYP/6-31G |
The electronic structure analysis directly informs predictions about the chemical reactivity of "this compound." The distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) indicate the most likely sites for electrophilic and nucleophilic attack.
The amino group is typically a site for electrophilic attack due to the lone pair of electrons on the nitrogen atom. Conversely, the electron-deficient nature of the oxadiazole ring can make its carbon atoms susceptible to nucleophilic attack. Computational models can generate reactivity descriptors such as Fukui functions and dual descriptors to quantify the local reactivity of different atomic sites within the molecule.
For related energetic materials like 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), quantum-chemical modeling has been used to study decomposition mechanisms and kinetics, highlighting the predictive power of these methods in understanding chemical stability and reactions. mdpi.comdntb.gov.ua
Conformational Analysis and Energy Landscapes
The flexibility of the phenoxy group in "this compound" allows for multiple conformations, each with a different spatial arrangement and associated energy. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.
Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculations, can map the potential energy surface of the molecule. For instance, in a study of 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, the presence of intramolecular hydrogen bonds was identified through its crystal structure, which would stabilize a particular conformation. researchgate.net For "this compound," the rotation around the C-O bond connecting the phenoxy group to the oxadiazole ring is a key degree of freedom.
The relative energies of different conformers can be calculated, and the results can be presented as an energy landscape. This landscape reveals the low-energy, and thus more populated, conformations.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) like "this compound" might interact with a biological target, such as a protein or enzyme.
Molecular docking simulations place the ligand into the binding site of a target protein and score the potential binding modes based on factors like shape complementarity and intermolecular interactions. This allows for the prediction of preferred binding poses and the estimation of binding affinity.
While specific docking studies for "this compound" are not widely published, studies on other oxadiazole derivatives demonstrate the utility of this approach. For example, 1,3,4-oxadiazole (B1194373) derivatives have been docked into the active sites of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase and tubulin to rationalize their anticancer activity. semanticscholar.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds formed by the nitrogen atoms of the oxadiazole ring with amino acid residues in the binding pocket. semanticscholar.org In the case of cholinesterase inhibitors, docking studies of 5-aryl-1,3,4-oxadiazol-2-amines showed hydrogen bonding from the oxadiazole moiety and hydrophobic interactions contributing to binding. mdpi.com
Table 2: Predicted Interactions from Docking Studies of Related Oxadiazole Compounds
| Compound Class | Target Protein | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| 2,5-disubstituted 1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Met769, Gln767, Thr766 | Hydrogen Bonding |
| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Tubulin | Leu252, Ala250, Cys241 | Hydrophobic Interactions |
| 5-Aryl-1,3,4-oxadiazol-2-amines | Butyrylcholinesterase | Gly116, Gly117, Trp82 | Hydrogen Bonding & Hydrophobic Interactions |
The insights gained from molecular docking and quantum chemical calculations can guide the rational design of new derivatives of "this compound" with improved properties. By understanding the structure-activity relationships (SAR), medicinal chemists can propose modifications to the parent molecule to enhance its binding affinity, selectivity, or other pharmacologically relevant characteristics.
For example, if docking studies indicate that a specific region of the binding pocket is unoccupied, the phenoxy ring could be substituted with larger or different functional groups to create additional favorable interactions. Similarly, if the amino group is identified as a key hydrogen bond donor, its electronic properties could be fine-tuned by substitution to optimize this interaction. This computational-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. The design of novel 1,3,4-oxadiazole derivatives as potential anticancer and anti-inflammatory agents has been successfully guided by such in silico methods. icm.edu.pl
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method aimed at revealing the mathematical correlation between the structural or physicochemical properties of a series of chemical compounds and their biological activity. For derivatives of the 1,2,5-oxadiazole (furazan) class, to which this compound belongs, QSAR studies are instrumental in predicting the activity of novel molecules, thereby optimizing the design and synthesis of more potent and selective agents. These models are built by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data.
The development of a robust QSAR model involves several key stages:
Data Set Selection : A series of structurally related compounds with well-defined biological activity data (e.g., IC₅₀ or EC₅₀ values) is compiled. This set is typically divided into a training set, for building the model, and a test set, for external validation of its predictive power.
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric (3D), electrostatic, and quantum-chemical parameters.
Variable Selection and Model Building : Statistical techniques, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to select the most relevant descriptors and construct a mathematical equation linking them to the biological activity.
Model Validation : The model's statistical significance, robustness, and predictive capability are rigorously assessed using various metrics.
While specific QSAR models focused exclusively on this compound are not extensively detailed in the public literature, numerous studies on structurally analogous 1,2,5-oxadiazole and other oxadiazole isomers provide a clear framework for how such predictive models are developed. These studies are crucial for understanding the structural features that govern the biological effects of this class of compounds.
Three-Dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods analyze the steric and electrostatic fields surrounding the molecules, providing intuitive 3D contour maps that highlight regions where modifications would likely enhance or diminish activity.
For instance, a 3D-QSAR study on a series of oxadiazole derivatives as potential anti-Alzheimer agents targeting glycogen (B147801) synthase kinase-3β (GSK-3β) yielded robust predictive models. nih.gov The statistical quality of these models, built using a training set of compounds, demonstrates their predictive power. The CoMFA model showed a cross-validated q² of 0.692 and an external validation R²pred of 0.6885. nih.gov The CoMSIA model, which includes additional descriptor fields like hydrophobicity and hydrogen bond donor/acceptor properties, yielded similar robust statistics with a q² of 0.696 and an R²pred of 0.6887. nih.gov
The key statistical parameters used to validate such models are presented in the table below.
Table 1: Representative Statistical Results for 3D-QSAR Models of Oxadiazole Derivatives
| Parameter | Description | CoMFA Model Value nih.gov | CoMSIA Model Value nih.gov |
|---|---|---|---|
| q² (or R²cv) | Cross-validated correlation coefficient (Leave-One-Out). A measure of internal predictive ability. | 0.692 | 0.696 |
| R²ncv | Non-cross-validated correlation coefficient. A measure of the model's goodness of fit. | 0.963 | 0.959 |
| R²pred | Predictive correlation coefficient for the external test set. A measure of external predictive power. | 0.6885 | 0.6887 |
| F-value | F-test statistic. Indicates the statistical significance of the model. | 134.499 | 108.665 |
| Standard Error of Estimate (SEE) | A measure of the model's accuracy in fitting the training set data. | 0.169 | 0.180 |
This table presents data from a study on oxadiazole derivatives as GSK-3β inhibitors, serving as an illustrative example of the QSAR approach for this compound class. nih.gov
In another example, a 3D-QSAR study was conducted on 120 derivatives of 1,2,4-oxadiazole (B8745197) for their activity as Sortase A inhibitors. nih.gov The resulting model demonstrated high predictive potential, with a training set R² of 0.9235 and a cross-validation q² of 0.6319. nih.gov Such models rely on aligning the molecules in 3D space and calculating descriptor fields at various grid points. The PLS regression method is then used to correlate the variations in these fields with the observed biological activity. ijpsdronline.com
The contour maps generated from these analyses provide critical insights. For example, a CoMFA model might reveal that bulky, sterically favorable groups are preferred in one region of the molecule (often shown as green contours), while electronegative groups are favored in another (blue contours), guiding the rational design of new derivatives. researchgate.net These computational models, when properly validated, serve as powerful predictive tools to prioritize the synthesis of novel compounds, like derivatives of this compound, with potentially enhanced biological activity.
Coordination Chemistry of 4 Phenoxy 1,2,5 Oxadiazol 3 Amine and Its Ligands
Formation of Metal Complexes with Oxadiazole Moieties
The formation of metal complexes with oxadiazole moieties is a recognized area of study. Generally, the nitrogen atoms of the oxadiazole ring and any exocyclic donor atoms, such as the amine group in the target compound, can act as potential coordination sites. The specific mode of coordination would depend on several factors, including the nature of the metal ion, the solvent system used, and the steric and electronic properties of the substituents on the oxadiazole ring. For other oxadiazole derivatives, a variety of coordination modes have been observed, leading to the formation of mononuclear, binuclear, and polymeric metal complexes.
Research on Enhanced Characteristics via Metal Coordination
The coordination of organic ligands to metal centers frequently leads to an enhancement of their physical and chemical properties. For other classes of oxadiazole-metal complexes, researchers have reported improved thermal stability, modified electronic absorption and emission properties, and enhanced biological activity compared to the free ligands. It is plausible that the formation of metal complexes with 4-phenoxy-1,2,5-oxadiazol-3-amine could similarly lead to new materials with tailored characteristics. However, without specific research, any potential enhancements remain speculative.
Q & A
Q. Optimization strategies :
- Temperature control : Maintaining reflux conditions (e.g., 348 K for 8 hours) ensures complete conversion .
- Solvent selection : Low-polarity solvents (e.g., dichloromethane) improve reaction specificity .
- Catalyst tuning : Transition-metal catalysts (e.g., SnCl₂) enhance reductive efficiency .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsional twists of ~20.2°) and hydrogen-bonding networks .
- HPLC : Validates purity (>99.6%) post-synthesis .
- Elemental analysis : Confirms empirical composition (e.g., C₆H₄N₈O₃) within ±0.1% error .
- NMR spectroscopy : Detects substituent effects (e.g., phenoxy group proton shifts at δ 7.2–7.5 ppm) .
Advanced: How do structural modifications at the 4-position of the oxadiazole ring influence bioactivity?
Answer:
Substituents at the 4-position significantly alter electronic and steric properties, impacting bioactivity:
- Nitro groups : Enhance antibacterial activity (MIC <0.25 μg/mL against Staphylococcus aureus) via electron-withdrawing effects .
- Morpholine-carbonyl groups : Improve antifungal properties by increasing solubility and target binding .
- Phenoxy groups : Introduce π-π stacking interactions with enzyme active sites (e.g., bacterial gyrase), enhancing inhibition .
Q. Structure-activity relationship (SAR) design :
- Electron-deficient substituents : Improve redox activity for antimicrobial applications .
- Bulky groups (e.g., trifluoromethylphenyl) : Increase thermal stability (>456 K) but may reduce solubility .
Advanced: How can computational methods predict the interaction of this compound with biological targets?
Answer:
- Molecular docking : Simulates binding to enzymes (e.g., DNA gyrase) using software like AutoDock Vina. Parameters include:
- Binding affinity scores : <−7 kcal/mol indicates strong interactions .
- Hydrogen-bond distances : Optimal ≤2.5 Å for stable ligand-receptor complexes .
- DFT calculations : Predicts frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess redox activity .
Validation : Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction: How to reconcile discrepancies in reported antimicrobial activities of oxadiazole derivatives?
Answer:
Discrepancies often arise from:
Q. Systematic approach :
- Meta-analysis : Compare data across studies using normalized metrics (e.g., µg/mL vs. µM) .
- Dose-response curves : Calculate EC₅₀ values under identical conditions .
Advanced: What strategies mitigate thermal instability in this compound during high-energy material synthesis?
Answer:
- Co-crystallization : Incorporate stabilizing agents (e.g., nitroaromatics) to raise decomposition thresholds .
- Substituent engineering : Introduce electron-donating groups (e.g., methoxy) to reduce sensitivity .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles (onset >473 K) for formulation adjustments .
Comparative Table: Synthesis Methods for Oxadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
